Toosendanin
Overview
Description
Toosendanin is a triterpenoid extracted from Melia toosendan Sieb et Zucc . It is traditionally used for the treatment of abdominal pain and as an insecticide . It has been reported to possess broad biological actions, including blocking neurotransmission, antibotulism, inducing cell differentiation, and apoptosis .
Synthesis Analysis
Toosendanin is a natural product and its synthesis involves complex biological processes in the Melia toosendan plant . Researchers have conducted synthesis or structural modification of its chemical structure .
Molecular Structure Analysis
Toosendanin has been found to have six metabolites (M1–M6) when incubated with human liver microsomes . M1, M2, and M3 are oxidative products, M6 is a dehydrogenation product, while M4 and M5 are oxidative and dehydrogenation products of toosendanin .
Chemical Reactions Analysis
Toosendanin can be rapidly metabolized within 30 minutes and is hardly detected at 120 minutes .
Physical And Chemical Properties Analysis
Toosendanin has a molecular weight of 574.62 . It is a white crystalline powder and is soluble in ethanol, ethyl acetate, acetone, dioxane, pyridine, etc., slightly soluble in hot water, chloroform, benzene, ether, etc .
Scientific Research Applications
1. Effects on L-type Ca2+ Channels
Toosendanin, a triterpenoid derivative from Melia toosendan, has been shown to irreversibly increase L-type Ca2+ current in neonatal rat ventricular cells, indicating its potential as a novel L-type Ca2+ channel agonist (Li & Shi, 2004).
2. Anticancer Properties
Research indicates that toosendanin can suppress cell viability, induce apoptosis, and regulate expression of Bax and Bcl-2 in human Ewing's sarcoma cells (Gao et al., 2019). Additionally, it has shown growth inhibition and apoptosis-induced effects on various human cancer cell lines, suggesting potential as an anticancer drug (Zhang et al., 2005).
3. Neurobiological Effects
Toosendanin affects neurotransmitter release and synaptic transmission, showing selective facilitation of Ca2+-influx via L-type Ca2+ channels and increasing intracellular Ca2+ concentration. These properties suggest its potential in neurobiological research (Shi & Li, 2007).
4. Mitochondrial Apoptosis Pathways
Toosendanin has been found to induce mitochondria-dependent apoptosis in PC12 cells and hepatocellular carcinoma cells, involving cytochrome c release and caspase activation (Tang et al., 2004); (He et al., 2010).
5. Inflammatory Disease Treatment
Toosendanin has shown effects in reducing colitis-associated symptoms in mice, inhibiting proinflammatory cytokines, and regulating macrophage polarization and NLRP3 inflammasome, suggesting its potential in treating inflammatory diseases (Fan et al., 2019).
Safety And Hazards
properties
IUPAC Name |
[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16R,19S,21R)-4-acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O11/c1-13(31)39-20-10-19(34)29-12-38-25(36)26(20,3)17(29)9-18(33)28(5)23(29)22(35)24(40-14(2)32)27(4)16(15-6-7-37-11-15)8-21-30(27,28)41-21/h6-7,11,16-21,23-25,33-34,36H,8-10,12H2,1-5H3/t16-,17-,18+,19-,20+,21+,23-,24-,25+,26+,27+,28+,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHTXVIXCMUDLF-RFNFAWMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)OC(=O)C)C)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]([C@@]23CO[C@H]([C@@]1([C@@H]2C[C@H]([C@@]4([C@@H]3C(=O)[C@@H]([C@@]5([C@]46[C@H](O6)C[C@H]5C7=COC=C7)C)OC(=O)C)C)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chuanliansu | |
CAS RN |
58812-37-6 | |
Record name | Toosendanin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58812-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-AcetoxyaMoorastatin;24-Norchola-20,22-diene-4-carboxaldehyde,3,12-bis(acetyloxy)-14,15:21,23-diepoxy-1,7,19-trihydroxy-4,8-dimethyl-11-oxo-,cyclic4,19-hemiacetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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